molecular formula C8H10N2O2 B12832482 Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro-

Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro-

Cat. No.: B12832482
M. Wt: 166.18 g/mol
InChI Key: RXPPWTZPKFGCHO-UHFFFAOYSA-N
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Description

Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- is a heterocyclic compound featuring a fused cyclopentane and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with glyoxal and ammonia, followed by subsequent steps to introduce the acetic acid moiety. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:

    Cyclization: Formation of the cyclopentane-imidazole core.

    Functionalization: Introduction of the acetic acid group.

    Purification: Techniques such as crystallization or chromatography to obtain the pure compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its binding affinity, specificity, and downstream effects are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

    Imidazole: A simpler heterocyclic compound with a wide range of applications.

    Cyclopentane: A saturated hydrocarbon that forms the core structure of the compound.

    Imidazole-2-acetic acid: A related compound with similar functional groups but lacking the cyclopentane ring.

Uniqueness: Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- is unique due to its fused ring system, which imparts distinct chemical and biological properties

Biological Activity

Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentane ring fused with an imidazole moiety, which is essential for its biological activity. The structural characteristics contribute to its ability to interact with various biological targets.

The biological activity of cyclopent[d]imidazole derivatives is primarily attributed to their ability to modulate enzyme activity and receptor interactions. The imidazole ring can engage in hydrogen bonding and π-π interactions with amino acid residues in active sites of enzymes or receptors, leading to inhibition or activation of these proteins .

1. Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Cyclopent[d]imidazole derivatives have been shown to possess antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .

CompoundMIC (µg/mL)Target Organisms
Cyclopent[d]imidazole-2-acetic acid4-8Staphylococcus aureus, E. coli
Other Imidazole Derivatives2-4Various bacterial strains

2. Antioxidant Activity

Studies have demonstrated that cyclopent[d]imidazole compounds possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems, contributing to their potential therapeutic effects against oxidative damage-related diseases .

3. Anti-inflammatory Effects

Cyclopent[d]imidazole derivatives have shown promise as anti-inflammatory agents. They can inhibit the NF-kB signaling pathway, which plays a critical role in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several cyclopent[d]imidazole derivatives against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to traditional antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies assessed the anti-inflammatory effects of cyclopent[d]imidazole-2-acetic acid on human cell lines. The compound was found to significantly reduce the expression of pro-inflammatory cytokines in response to TNF-α stimulation, highlighting its potential for treating chronic inflammatory conditions .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)acetic acid

InChI

InChI=1S/C8H10N2O2/c11-8(12)4-7-9-5-2-1-3-6(5)10-7/h1-4H2,(H,9,10)(H,11,12)

InChI Key

RXPPWTZPKFGCHO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N2)CC(=O)O

Origin of Product

United States

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